
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl and pyrimidinyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Synthesis of the pyrimidinyl intermediate: This involves the formation of a pyrimidine ring with a methyl group at the 6 position.
Coupling reaction: The dichlorophenyl and pyrimidinyl intermediates are coupled using a suitable reagent to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl ring, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)-3-(4-aminopyrimidin-2-yl)guanidine: This compound lacks the dimethylamino group, which may affect its biological activity.
1-(3,4-Dichlorophenyl)-3-(4-(methylamino)pyrimidin-2-yl)guanidine: The presence of a methylamino group instead of a dimethylamino group can lead to differences in reactivity and potency.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51386-95-9 |
|---|---|
Molecular Formula |
C17H23Cl2N7 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[1-(dimethylamino)propan-2-ylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C17H23Cl2N7/c1-10-7-15(21-11(2)9-26(3)4)24-17(22-10)25-16(20)23-12-5-6-13(18)14(19)8-12/h5-8,11H,9H2,1-4H3,(H4,20,21,22,23,24,25) |
InChI Key |
UQSICRIQSJCNHK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


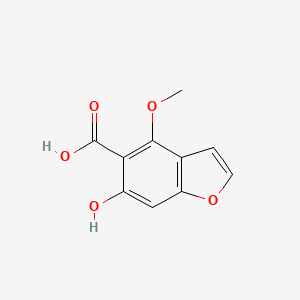
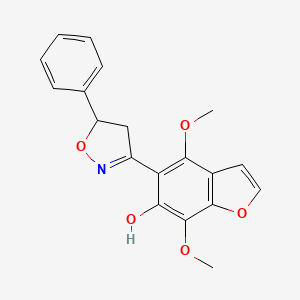
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
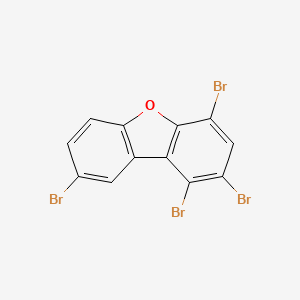
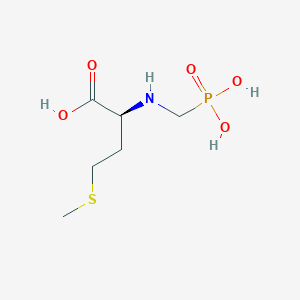
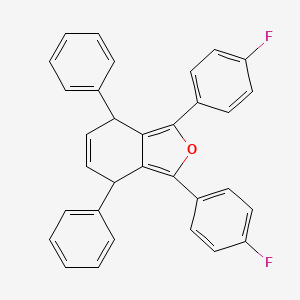
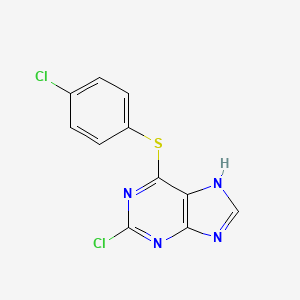



![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

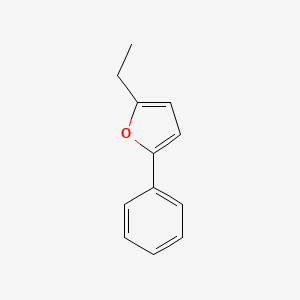
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
